
2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a derivative of the triazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in structured formats.
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 382.44 g/mol
- IUPAC Name : 2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(m-tolyl)acetamide
This compound features a triazine core, which is known for its pharmacological potential, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated broad-spectrum antibacterial activity against various pathogens. Compounds containing the terminal amide fragment were noted for their enhanced antibacterial effects compared to their carboxylic acid counterparts .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
5f | 50 | Antitubercular |
5d | 25 | Antibacterial |
5g | 30 | Antibacterial |
The most potent compound in the study exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating its potential as an antitubercular agent .
Anticancer Activity
The anticancer properties of related triazine derivatives have also been explored. A systematic evaluation of synthesized compounds revealed significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The results suggested that modifications on the benzyl group influenced the overall activity, with electron-withdrawing groups generally enhancing efficacy .
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
MCF-7 | 15 | Compound 5f |
MDA-MB-231 | 20 | Compound 5g |
The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways. For example, the presence of a triazine moiety has been linked to inhibition of leucyl-tRNA synthetase, a critical enzyme in protein synthesis, which could explain the observed antibacterial and anticancer activities .
Case Studies
- Antibacterial Efficacy : In a comparative study involving various triazine derivatives, compound 5f demonstrated superior antibacterial activity when compared to standard antibiotics like Ciprofloxacin and Rifampicin. This suggests that structural modifications can significantly enhance biological activity .
- Anticancer Screening : A series of synthesized triazine compounds were tested on multiple cancer cell lines, revealing that specific substitutions on the triazine ring could lead to increased cytotoxicity against cancer cells. The study highlighted the importance of molecular structure in dictating pharmacological outcomes .
Properties
IUPAC Name |
2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-4-3-5-15(10-13)21-18(25)12-28-20-22-19(26)17(23-24-20)11-14-6-8-16(27-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFFOIMURWHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.